ethyl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
Description
Ethyl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate is a synthetic heterocyclic compound featuring a coumarin-thiazole hybrid scaffold. The structure integrates a 6-chloro-2H-chromen-2-one (coumarin) core linked to a 1,3-thiazole ring via an eth-1-enyl bridge with a cyano substituent. This compound is of interest in medicinal chemistry due to the pharmacological activities associated with coumarins (anticoagulant, antimicrobial) and thiazoles (antioxidant, anticancer) .
Properties
IUPAC Name |
ethyl 4-[[(E)-2-[4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O4S/c1-2-31-23(29)14-3-6-18(7-4-14)27-12-16(11-26)22-28-20(13-33-22)19-10-15-9-17(25)5-8-21(15)32-24(19)30/h3-10,12-13,27H,2H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAENGOSVXNKOLT-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound can be categorized under thiazole and chromene derivatives, which are known for their diverse biological activities. Its structure includes a thiazole ring, a chromenone moiety, and an ethyl benzoate group, contributing to its potential pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives similar to this compound. For instance, thiazole compounds have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.17 mg/mL to 0.47 mg/mL against different pathogens .
| Compound | Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | E. coli | 0.17 | 0.23 |
| Compound B | S. aureus | 0.23 | 0.47 |
| Ethyl derivative | B. cereus | 0.23 | 0.47 |
Anticancer Activity
Ethyl derivatives of chromenone have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key metabolic enzymes and interference with DNA replication . The presence of specific substituents on the chromenone structure enhances their efficacy against cancer cell lines.
The proposed mechanisms by which this compound exerts its biological effects include:
Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
DNA Interaction: It is hypothesized that the compound can intercalate into DNA strands, disrupting their function and leading to cell death.
Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways, promoting programmed cell death .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Thiazole Derivatives Against Bacteria: A study reported that thiazole derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
- Chromene Compounds in Cancer Research: Research indicated that chromene derivatives demonstrated cytotoxic effects on various cancer cell lines, with IC50 values suggesting potent anticancer activity .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines elements of thiazole, chromene, and cyano groups. Its synthesis often involves multicomponent reactions (MCRs), which are efficient for creating diverse chemical entities. For instance, microwave-assisted synthesis techniques have been employed to facilitate the rapid formation of similar chromene derivatives, indicating potential pathways for synthesizing ethyl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing chromene and thiazole moieties. Research indicates that derivatives of these structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole ring enhances biological activity by potentially interfering with cellular signaling pathways involved in tumor growth .
Antimicrobial Effects
Compounds similar to this compound have shown promising antimicrobial properties. Studies suggest that the chromene core can disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. This activity is crucial for treating conditions like arthritis or other inflammatory diseases .
Material Science Applications
Beyond biological applications, the unique structural characteristics of this compound may lend itself to use in material sciences. Its ability to form stable complexes with metals could be explored in catalysis or as part of functional materials in electronic devices.
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of chromene derivatives indicated that compounds with similar frameworks exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Testing
In another research project, a series of thiazole-containing compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives inhibited bacterial growth effectively, suggesting a potential role for ethyl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-y) -1,3-thiazol -2 -yl]- 2 -cyanoeth - 1 -en - 1 -yl] amino}benzoate in antibiotic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of ethyl benzoate derivatives functionalized with heterocyclic systems. Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Group Comparison
Key Observations
Substituent Impact on Bioactivity: The 6-chloro-coumarin in the target compound may enhance antimicrobial activity compared to non-halogenated analogs (e.g., I-6273’s methylisoxazole) due to increased electrophilicity and membrane penetration .
Synthetic Complexity :
- The coumarin-thiazole hybrid requires multi-step synthesis, including Hantzsch thiazole formation (as seen in ) and E/Z-selective coupling for the eth-enyl bridge . In contrast, I-series compounds () employ simpler Ullmann or Buchwald-Hartwig couplings for aryl-amine linkages.
Physicochemical Properties :
- The ethyl benzoate group in all compounds enhances solubility in organic solvents, but the target compound’s larger molecular weight (due to the coumarin-thiazole core) may reduce aqueous solubility compared to I-6230 or I-6273 .
Q & A
Q. What are the recommended synthetic routes for ethyl 4-{...}benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the chromene-thiazol moiety to the cyanoethenamine intermediate, followed by esterification. Optimization can be achieved using Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs help identify interactions between variables, while response surface methodology refines optimal conditions . Reaction intermediates should be characterized via HPLC-MS to monitor purity and yield at each stage. Evidence from analogous compounds suggests that microwave-assisted synthesis may reduce reaction times .
Q. Which spectroscopic and structural characterization techniques are most effective for confirming the compound’s identity and purity?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign signals for the coumarin, thiazole, and cyano groups; compare with computed chemical shifts (DFT calculations) to resolve ambiguities .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., E-configuration of the cyanoethenamine group) and hydrogen-bonding patterns .
- HRMS : Validate molecular formula with <2 ppm mass accuracy.
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the coumarin and ester moieties) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Quantum Mechanics (QM) : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic reactivity .
- Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., kinases) by docking studies (AutoDock Vina) and validate with free-energy perturbation (FEP) calculations .
- Machine Learning (ML) : Train models on existing SAR data to predict solubility, bioavailability, or toxicity .
Q. What strategies can resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
- Methodological Answer :
- Retrosynthetic Analysis : Re-examine protecting group strategies; unexpected byproducts may arise from thiazole ring instability under acidic conditions .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational isomerism .
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates and adjust reaction conditions dynamically .
Q. How should in vitro assays be designed to evaluate the compound’s biological activity and mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize kinases or proteases based on structural similarity to known coumarin-thiazole inhibitors .
- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .
- Cellular Assays : Assess cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining) in cancer cell lines .
Q. What are the challenges in scaling up synthesis while maintaining purity and yield?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor batch consistency .
- Solvent Selection : Switch from DMF to acetonitrile to improve solubility and reduce side reactions during scale-up .
- Crystallization Optimization : Use anti-solvent addition (e.g., water) to enhance crystal purity; characterize polymorphs via DSC and PXRD .
Q. How can cheminformatics tools elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- QSAR Modeling : Generate 3D descriptors (e.g., MolSurf, VolSurf+) and apply partial least squares (PLS) regression to correlate structural features with activity .
- Fragment-Based Design : Deconstruct the molecule into coumarin, thiazole, and cyanoethenamine fragments; evaluate contributions to binding energy via Free-Wilson analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
